molecular formula C18H18N4O2S B14939486 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B14939486
M. Wt: 354.4 g/mol
InChI Key: RHGFKZQAVWQNRH-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoquinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The isoquinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of an amino ketone with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-ethylbenzamide: This compound features a benzamide group instead of an isoquinoline moiety, which may result in different biological activities and applications.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide: The presence of diethoxy groups can influence the compound’s solubility and reactivity.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide: The dichlorophenoxy group introduces additional steric and electronic effects, potentially altering the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-10(2)22-9-14(12-5-3-4-6-13(12)17(22)24)15(23)19-18-21-20-16(25-18)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3,(H,19,21,23)

InChI Key

RHGFKZQAVWQNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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